molecular formula C20H14S B8451606 2-Napthylsulfide CAS No. 613-81-0

2-Napthylsulfide

Cat. No.: B8451606
CAS No.: 613-81-0
M. Wt: 286.4 g/mol
InChI Key: DUZUYBOBIMKSPF-UHFFFAOYSA-N
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Description

Contextualization within Naphthyl-Based Organosulfur Chemistry

Naphthyl-based organosulfur compounds are a class of molecules that incorporate one or more naphthalene (B1677914) rings and at least one carbon-sulfur bond. foodb.cawikipedia.org These compounds are noted for their utility in materials science, drug discovery, and agrochemistry. thieme.de The naphthalene unit itself is a fundamental bicyclic aromatic hydrocarbon, and its derivatives are precursors to a wide range of chemicals, including dyes, resins, and pharmaceuticals. wikipedia.orgijpsjournal.com

The introduction of a sulfur atom into the naphthalene framework gives rise to a variety of functional groups, such as thiols, sulfides, sulfoxides, sulfones, and sulfonic acids, each with distinct chemical properties and applications. thieme.denih.gov Organosulfur compounds, in general, are significant in medicinal chemistry due to their roles in metabolism, cellular functions, and protecting cells from oxidative damage. nih.gov Naphthalene sulfonamides, for instance, have been identified as promising activators of the Nrf2 pathway, which is involved in cellular protection against oxidative stress. nih.gov The versatility of the sulfur atom, with its multiple oxidation states, allows for the synthesis of a diverse array of derivatives from a single naphthyl sulfide (B99878) precursor. thieme.de

Table 1: Representative Naphthyl-Based Organosulfur Compounds

Compound Name Chemical Formula Key Feature
2-Naphthalenethiol (B184263) C₁₀H₈S A thiol precursor to many naphthyl sulfides. foodb.caacs.org
Naphthalene-2-sulfonic acid C₁₀H₈O₃S A thermodynamically stable product of naphthalene sulfonation. wikipedia.org
Methyl 2-naphthyl sulfide C₁₁H₁₀S An asymmetrical sulfide used in catalytic studies. conicet.gov.arfishersci.ca
2-Naphthylsulfur pentafluoride C₁₀H₇F₅S A derivative with a highly electronegative SF₅ group. beilstein-journals.org
di-2-Naphthylsulfide C₂₀H₁₄S The subject of this article, a symmetrical diaryl sulfide.

Foundational Research Perspectives on 2-Naphthylsulfide Analogues

The study of 2-Naphthylsulfide is informed by foundational research on its analogues, primarily other aryl sulfides and the precursor, 2-naphthalenethiol. 2-Naphthalenethiol belongs to the class of thiophenols and serves as a key nucleophile in the synthesis of various sulfur-containing compounds. foodb.cabeilstein-journals.org Research into the excited-state relaxation pathways and reaction mechanisms of thionaphthol isomers has provided fundamental insights into their photochemistry, revealing that deactivation of their first excited singlet state is governed by processes like internal conversion, intersystem crossing, and S-H photodissociation. researchgate.net

The synthesis of aryl sulfides, including naphthyl derivatives, has been a long-standing area of interest. Traditional methods often involve the reaction of a thiol with a halide. More advanced, transition-metal-catalyzed cross-coupling reactions have emerged as powerful methods for the synthesis of aryl thiols and sulfides. beilstein-journals.org For instance, a one-pot synthesis starting from 2-naphthol (B1666908) and diphenyl sulfoxide (B87167) can produce an o-(phenoxy)aryl sulfide, which can be subsequently oxidized to the corresponding sulfoxide and sulfone. rsc.org A method for the synthesis of bis(2-naphthyl) sulfide involves heating a mixture of 2-naphthol and 2-naphthalenethiol with p-toluenesulfonic acid in toluene. google.com

Furthermore, research into related compounds like 2-naphthylamine, while now restricted due to its carcinogenicity, historically contributed to the understanding of the reactivity of the naphthalene ring system. nih.gov Studies on the reactivity of sulfur- and selenium-centered nucleophiles toward 1-naphthyl radicals have also provided valuable mechanistic data on the formation of naphthyl sulfide and selenide (B1212193) anions. acs.org

Overview of Current Research Trajectories and Academic Significance

Current research on 2-Naphthylsulfide and its derivatives spans several areas of chemistry, highlighting its academic significance.

Catalysis and Synthesis: Asymmetrical analogues, such as methyl 2-naphthyl sulfide, serve as benchmark substrates in the development of new catalytic oxidation reactions. conicet.gov.ar The enantioselective oxidation of such prochiral sulfides to chiral sulfoxides is a key transformation in organic synthesis. Artificial metalloenzymes have been developed that can catalyze the sulfoxidation of methyl-2-naphthylsulfide with high enantioselectivity. mdpi.com The sulfide moiety can be readily oxidized to form sulfoxides and sulfones, which are themselves valuable functional groups in medicinal chemistry and materials science. thieme.dersc.org

Materials Chemistry: Naphthyl sulfides are utilized as intermediates in the synthesis of advanced materials. For example, (4-tert-butylphenyl)dinaphthalen-2-yl-sulfonium salts, derived from bis(2-naphthyl) sulfide, are developed as photoacid generators (PAGs). google.com PAGs are critical components in photolithography processes used in the manufacturing of microelectronics. The properties of the sulfonium (B1226848) cation have a significant impact on the performance of the PAG. google.com

Mechanistic Studies: The compound and its analogues are subjects of fundamental mechanistic studies. The mesolysis (bond-breaking) mechanisms of aromatic thioether radical anions have been investigated using pulse radiolysis and computational methods. acs.org Interestingly, while many benzyl (B1604629) aryl sulfide radical anions undergo dissociation, the benzyl β-naphthyl sulfide radical anion was found to be stable under the studied conditions, providing insight into the electronic effects of the naphthyl group. acs.org

The academic significance of 2-Naphthylsulfide lies in its role as a representative diaryl sulfide with a well-defined structure, making it a useful model compound for physical organic, synthetic, and materials chemistry studies. Its derivatives continue to be explored for novel properties and applications, from redox-active materials to components of sophisticated catalytic systems. mdpi.commdpi.com

Table 2: Selected Research Applications Involving 2-Naphthylsulfide and Its Derivatives

Research Area Compound/Derivative Finding/Application Reference
Asymmetric Catalysis Methyl 2-naphthyl sulfide Substrate for enantioselective oxidation to (R)-sulfoxide using engineered enzymes. conicet.gov.ar
Artificial Enzymes Methyl 2-naphthyl sulfide Used in testing the enantioselective oxidation capabilities of artificial metalloenzymes. mdpi.com
Materials Chemistry (4-tert-butylphenyl)dinaphthalen-2-yl-sulfonium salts Synthesis of photoacid generators for photolithography from a bis(2-naphthyl) sulfide precursor. google.com
Mechanistic Chemistry Benzyl β-naphthyl sulfide The radical anion was found to be stable, unlike other aromatic thioether radical anions, showing the influence of the naphthyl group. acs.org
Synthetic Methodology 2-Naphthol and 2-naphthalenethiol Used as starting materials for the synthesis of bis(2-naphthyl) sulfide. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

613-81-0

Molecular Formula

C20H14S

Molecular Weight

286.4 g/mol

IUPAC Name

2-naphthalen-2-ylsulfanylnaphthalene

InChI

InChI=1S/C20H14S/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

DUZUYBOBIMKSPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Naphthylsulfide and Its Derivatives

Nucleophilic Substitution Approaches in Naphthylsulfide Synthesis

Nucleophilic substitution remains a cornerstone for forming C–S bonds. These methods typically involve the reaction of a sulfur-based nucleophile with a naphthalene-based electrophile, or vice versa.

The reaction between a thiolate anion and an appropriate alkyl halide is a classic and direct method for sulfide (B99878) synthesis, analogous to the Williamson ether synthesis. rsc.orgfigshare.com In the context of naphthylsulfides, this involves the S-alkylation of a naphthalenethiolate. The naphthalenethiol is first deprotonated using a suitable base, such as sodium hydride (NaH) or tert-butoxide (tert-BuOK), to generate the highly nucleophilic naphthalenethiolate anion. rsc.orgresearchgate.net This anion then attacks an alkyl halide in a bimolecular nucleophilic substitution (S_N2) reaction to form the corresponding naphthyl alkyl sulfide. rsc.orgfigshare.com

The synthetic utility of this approach has been demonstrated in the reaction of 2-naphthalenethiolate anion with 1,3-dihalo-2,2-dimethylpropane, which yields mono- and disubstituted products in good to excellent yields. researchgate.net The choice of base and stoichiometry is crucial; for instance, using stoichiometric amounts of tert-BuOK can prevent the formation of side products. researchgate.net

The functionalization of halonaphthalenes via nucleophilic aromatic substitution (S_NAr) provides a direct route to naphthylsulfides. In this approach, a halonaphthalene, such as 2-bromonaphthalene (B93597) or 2-fluoronaphthalene, serves as the electrophilic substrate for a sulfur-based nucleophile (a thiolate or mercaptide). The reaction of 1-fluoro- and 1-bromonaphthalenes with n-butyl mercaptide in dimethyl sulfoxide (B87167) (DMSO) yields n-butyl 1-naphthyl sulfide, while the corresponding 2-halonaphthalene precursors give n-butyl 2-naphthyl sulfide. acs.org

The reactivity of the halonaphthalene is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro or cyano groups, activate the ring towards nucleophilic attack and promote the substitution reaction, leading to high yields of the desired sulfide. nih.gov Conversely, electron-donating groups tend to deactivate the ring and hinder the substitution process. nih.gov This method is particularly valuable for synthesizing derivatives with specific substitution patterns, such as 1-arylazo-substituted 2- and 4-naphthylsulfides from the corresponding chloro-naphthalenes. nih.gov

Condensation reactions offer another pathway to naphthylsulfides. A notable example is the synthesis of bis(2-naphthyl)sulfide, which can be prepared by heating a mixture of 2-naphthol (B1666908) and 2-naphthalenethiol (B184263) with p-toluenesulfonic acid in toluene. researchgate.net This acid-catalyzed dehydration/condensation process effectively joins the two naphthyl units through a sulfur bridge.

Alternatively, dinaphthyl sulfides can be prepared by reacting a naphthol with hydrogen sulfide at elevated temperatures in the presence of an acid catalyst, such as p-toluenesulfonic acid. nbu.ac.in This reaction can be controlled to favor the formation of either the thionaphthol or the dinaphthyl sulfide. nbu.ac.in The process may occur through the initial formation of the thionaphthol, which subsequently reacts with another molecule of the naphthol to yield the sulfide. nbu.ac.in

Table 1: Representative Condensation Reaction for Naphthylsulfide Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Yield Reference
2-Naphthol (0.23 mol) 2-Naphthalenethiol (0.23 mol) p-Toluenesulfonic acid (0.23 mol), Toluene, Reflux, 4h Bis(2-naphthyl)sulfide Quantitative researchgate.net
2-Naphthol (0.2 mol) Hydrogen Sulfide (5.8 moles) p-Toluenesulfonic acid (0.12 mol), Autoclave, 80°C, 9.5h Di-(2-naphthyl)-sulfide 22.5% nbu.ac.in

Halonaphthalene Precursor Functionalization

Advanced Catalytic Routes for Naphthylsulfide Construction

Modern synthetic chemistry has seen the development of powerful catalytic methods for C–S bond formation, offering advantages in terms of efficiency, selectivity, and functional group tolerance.

The palladium-catalyzed hydrothiolation of alkynes is an atom-economic method for synthesizing vinyl sulfides. This reaction involves the addition of a thiol's S-H bond across the carbon-carbon triple bond of an alkyne. The regioselectivity of this addition (i.e., whether the sulfur atom adds to the terminal or internal carbon of the alkyne) is highly dependent on the specific palladium catalyst used. researchgate.net

For instance, palladium catalysts such as PdCl₂(PhCN)₂ or Pd(OAc)₂ typically favor the formation of Markovnikov adducts, where the sulfur atom attaches to the more substituted carbon of the alkyne. researchgate.net The mechanism is believed to involve the formation of a palladium-thiolate species, which then undergoes thiopalladation of the alkyne. researchgate.netnbu.ac.in The use of N-heterocyclic carbene (NHC) ligands with palladium, such as in the (IMes)Pd(acac)Cl complex, has been shown to be highly efficient for the selective preparation of these Markovnikov-type vinyl sulfides from a wide range of thiols, including aromatic ones like naphthalenethiol. researchgate.net

Table 2: Palladium-Catalyzed Hydrothiolation of Alkynes

Catalyst System Alkyne Type Thiol Type Predominant Product Selectivity Reference
PdCl₂(PhCN)₂ Aromatic (ArC≡CH) Aromatic (ArSH) Markovnikov (R(ArS)C=CH₂) Excellent Regioselectivity researchgate.net
Pd(OAc)₂ Terminal (RC≡CH) Aromatic (PhSH) Markovnikov (R(SPh)C=CH₂) Exclusive
(IMes)Pd(acac)Cl Terminal Aliphatic, Aromatic Markovnikov High Regioselectivity researchgate.net

Copper-mediated reactions are a classical and still widely used method for forming aryl-sulfur bonds. The Ullmann condensation, a traditional example, involves the coupling of an aryl halide with a thiolate, typically catalyzed by a copper salt like copper(I) iodide (CuI) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net This method has been used to synthesize compounds like bis(4-biphenyl)sulfide from 4-iodobiphenyl (B74954) and sodium sulfide, demonstrating its applicability for creating diaryl sulfides. researchgate.net

More recent developments include the copper-mediated cross-coupling of aryl boronic acids with thiols. A system using copper(II) acetate (B1210297) and pyridine (B92270) in DMF can effectively couple a wide range of aryl boronic acids with various thiols to produce aryl alkyl sulfides in good yields (40-90%). This method is tolerant of numerous functional groups and proceeds under relatively mild conditions, avoiding the strong bases often required in palladium-catalyzed alternatives. This makes it a valuable and versatile option for constructing sensitive molecules containing the naphthylsulfide moiety.

Palladium-Catalyzed Arylthiolation of Alkyne Substrates

Radical Pathway-Mediated Syntheses of Naphthylsulfides

The formation of naphthylsulfides can be effectively achieved through radical-mediated reactions. These methods offer alternative pathways to traditional nucleophilic substitution, often proceeding under mild conditions.

Photoinduced Radical Nucleophilic Addition Reactions

Photoinduced reactions provide a powerful tool for the synthesis of naphthylsulfides via a radical nucleophilic substitution mechanism (SRN1). These reactions are typically initiated by photostimulation and involve radical intermediates.

The reactivity of various sulfur-centered nucleophiles towards 1-naphthyl radicals has been investigated in dimethylsulfoxide (DMSO). nih.gov For instance, the photostimulated reaction of sulfide anions such as -SC(NH)C6H5, -SC(NH)NH2, and -SC(NH)CH3 with a 1-naphthyl radical source, followed by quenching with methyl iodide (MeI), yields methyl 1-naphthylsulfide as a primary product. nih.gov Alongside the desired product, bis(1-naphthyl) sulfide and naphthalene (B1677914) are also formed. nih.govresearchgate.net The reaction's viability through a radical chain mechanism is supported by its absence in the dark and its inhibition by radical scavengers like di-tert-butylnitroxide (DTBN). researchgate.netarkat-usa.org

A study on the photoinduced reaction of the thiourea (B124793) anion with 1-bromonaphthalene (B1665260) in DMSO, followed by quenching with MeI, resulted in the formation of 1-methylthionaphthalene (50% yield), bis(1-naphthyl) sulfide (22% yield), and naphthalene (9% yield). researchgate.net The absolute rate constants for the addition of different sulfide anions to 1-naphthyl radicals have been determined, highlighting the influence of the substituent on the sulfur nucleophile. nih.govresearchgate.net These findings are further supported by density functional theory (DFT) calculations, which show good agreement with experimental results. nih.gov

Table 1: Products from Photoinduced Reaction of Thiourea Anion with 1-Bromonaphthalene

Product Yield
1-Methylthionaphthalene 50%
Bis(1-naphthyl) sulfide 22%

Dehydrogenative Oxidative Coupling for Dinaphthyl Disulfide Formation

Dehydrogenative oxidative coupling presents an atom-economical and environmentally friendly approach to forming C-S bonds. This strategy has been applied to the synthesis of various sulfur-containing compounds, including disulfides.

While direct dehydrogenative coupling to form dinaphthyl disulfide is a specific application, the broader field of dehydrogenative C-H/S-H coupling provides the foundational principles. researchgate.net These reactions typically involve the direct coupling of a C-H bond with an S-H bond, often facilitated by a catalyst and an oxidant. researchgate.net Electrochemical methods have also emerged as a powerful tool for promoting such couplings. For example, electro-oxidative dehydrogenative cyclization has been used to synthesize thienoacene derivatives, where an electrogenerated bromine cation ([Br+]) acts as a promoter. okayama-u.ac.jp

Base-catalyzed aerobic cross-dehydrogenative coupling of thiols offers a practical route to unsymmetrical disulfides using molecular oxygen as a green oxidant. rsc.org This methodology, while focused on unsymmetrical disulfides, underscores the potential for developing similar strategies for symmetrical disulfides like dinaphthyl disulfide. The use of catalysts like tellurium in O2-mediated cross-dehydrogenative couplings has also been explored for C-C bond formation, suggesting its potential applicability to C-S bond formation. nih.gov

Derivatization Strategies for Functionalized Naphthylsulfides

The functionalization of the naphthylsulfide scaffold is crucial for tuning its chemical and physical properties. Various synthetic strategies have been developed to introduce specific functional groups onto the naphthalene ring or the sulfur atom.

Preparation of Arylazo-Substituted Naphthylsulfides

Arylazo-substituted naphthylsulfides are deeply colored compounds with potential applications as dyes. A common synthetic route involves the nucleophilic substitution of a halogen on an arylazo-substituted naphthalene with a mercaptide. researchgate.nettandfonline.comtandfonline.com

Specifically, 2-chloro- and 4-chloro-1-arylazo-naphthalenes react with mercaptides in a dipolar aprotic solvent to form stable 1-arylazo-substituted 2- and 4-naphthylsulfides, respectively. researchgate.nettandfonline.comtandfonline.com This reaction is generally carried out at temperatures between 80-100°C, often in the presence of a tertiary amine which acts as a proton scavenger. tandfonline.com The resulting arylazo-substituted naphthylsulfides are often soluble in weakly polar organic solvents. researchgate.nettandfonline.comtandfonline.com It is noteworthy that while mercaptides are effective nucleophiles in this transformation, the simple hydrosulfide (B80085) ion does not react successfully under similar conditions. tandfonline.com

Table 2: Synthesis of 1-Arylazo-Substituted Naphthylsulfides

Starting Material Nucleophile Product
2-Chloro-1-arylazo-naphthalene Mercaptide 1-Arylazo-2-naphthylsulfide

Synthesis of Naphthylsulfur Pentafluoride Compounds

The pentafluorosulfanyl (SF5) group is considered a "super-trifluoromethyl" group due to its unique electronic properties. The synthesis of arylsulfur pentafluorides, including 2-naphthylsulfur pentafluoride, has been a subject of significant research interest. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

A practical, two-step method for the production of arylsulfur pentafluorides from diaryl disulfides or aryl thiols has been developed. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The first step involves treating the starting material with chlorine in the presence of an alkali metal fluoride (B91410) to yield an arylsulfur chlorotetrafluoride intermediate. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In the second step, this intermediate is treated with a fluoride source, such as zinc difluoride (ZnF2) or hydrogen fluoride (HF), to produce the final arylsulfur pentafluoride. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This multistep method has been successfully extended to the preparation of 2-naphthylsulfur pentafluoride. beilstein-journals.orgbeilstein-journals.org

Historically, the synthesis of such compounds involved harsh reagents and gave low yields. For example, the initial synthesis of phenylsulfur pentafluoride from diphenyl disulfide using silver difluoride (AgF2) resulted in only a 9% yield. beilstein-journals.orgbeilstein-journals.org

Formation of Oxo-Substituted Tetrahydronaphthyl Sulfides

The synthesis of oxo-substituted tetrahydronaphthyl sulfides can be achieved through various synthetic transformations. One approach involves the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene derivatives, followed by reaction with sulfur nucleophiles. For instance, tribromo-substituted 1-oxo-1,2,3,4-tetrahydronaphthalene can react with sulfur nucleophiles to yield the corresponding sulfides. semanticscholar.org

Mechanistic Investigations of 2 Naphthylsulfide Transformations and Reactivity

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements are a class of reactions where a molecule's carbon skeleton or the position of its functional groups is altered without the exchange of atoms with other molecules. wikipedia.org These transformations are often elegant and atom-economical, proceeding through well-defined transition states.

Exploration of Smiles Rearrangements in 2-Naphthylsulfide Systems

The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction. researchgate.netchemistry-reaction.com It typically involves a nucleophile within a molecule attacking an aromatic ring, leading to the displacement of a leaving group and the formation of a new ring structure. researchgate.netorganicreactions.org While often facilitated by electron-withdrawing groups on the aromatic ring, the first instances of this rearrangement, as identified by Smiles, were on naphthalene (B1677914) derivatives that lacked such activating groups. researchgate.net

Historically, the groundwork for the Smiles rearrangement was laid by Henriques in 1894, who observed the conversion of bis(2‐hydroxy‐1‐naphthyl) sulfide (B99878) into an isomeric substance. researchgate.netorganicreactions.org Later, Smiles himself established the structures of the products from similar reactions, recognizing the occurrence of this novel intramolecular rearrangement. researchgate.netorganicreactions.org The reaction can be generalized as an intramolecular displacement at an aromatic ring initiated by a nucleophilic center located two or three atoms away from the displaced functional group. organicreactions.org

In the context of 2-naphthylsulfide systems, the Smiles rearrangement can be a key transformation. For example, the synthesis of phenothiazines and their aza-analogs, which are compounds with significant biological activity, often proceeds through a Smiles rearrangement of precursor sulfides. researchgate.net The reaction of 3-amino-3'-nitro-2,2'-dipyridinyl sulfide with 4-chloro-3-nitropyridine, for instance, leads to a dipyridothiazine derivative via a rare double Smiles rearrangement. researchgate.net

The Truce-Smiles rearrangement, a variation where a strong base is used and no activating group is necessary on the aromatic ring, further expands the utility of this reaction class. chemistry-reaction.commsu.edu

Radical Reaction Pathways and Intermediates

Radical reactions, which involve species with unpaired electrons, offer unique pathways for bond formation and cleavage. masterorganicchemistry.com These reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.comlibretexts.org

Spin Density Distribution in Reactivity Studies of Sulfur-Centered Nucleophiles

The reactivity of sulfur-centered nucleophiles in radical reactions is significantly influenced by the spin density distribution in the radical intermediates. acs.org Spin density refers to the spatial distribution of the unpaired electron in a radical species. csic.es

In studies of the reaction between sulfur-centered nucleophiles and 1-naphthyl radicals, a good correlation has been found between the experimental reactivity and the calculated spin density of the nucleophilic anions. researchgate.netnih.govconicet.gov.ar Density Functional Theory (DFT) calculations have been employed to understand the reactivity of these nucleophiles. csic.es For instance, in the reaction of methyl dichlorobenzoates with sulfur-centered nucleophiles, the spin density distribution in the resulting radical anions explains the preferential cleavage of certain carbon-chlorine bonds. conicet.gov.ar The spin density is often highest at the positions ortho to an ester group, facilitating the cleavage of substituents at these positions. conicet.gov.ar

Furthermore, the spin density distribution can explain the differences in reactivity between analogous sulfur- and selenium-centered nucleophiles. nih.govconicet.gov.ar Generally, selenium-centered nucleophiles exhibit enhanced reactivity compared to their sulfur counterparts in coupling with 1-naphthyl radicals, a trend that can be rationalized by analyzing their respective spin densities. nih.govconicet.gov.ar

Catalytic Reaction Mechanism Elucidation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Palladium catalysts, in particular, have proven to be versatile for a wide range of cross-coupling reactions.

Understanding Palladium-Catalyzed Carbon-Sulfur Bond Activation

The activation of carbon-sulfur (C-S) bonds by transition metal catalysts, particularly palladium, has emerged as a powerful tool for the synthesis of complex organic molecules. dicp.ac.cn While C-S bonds are generally stable, palladium catalysts can facilitate their cleavage, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. dicp.ac.cn

One area of significant research is the palladium-catalyzed arylthiolation of alkynes with aryl sulfides. acs.org A proposed mechanism for this reaction involves the initial generation of a Pd(0) species from a pre-catalyst. acs.org This is followed by the oxidative addition of the aryl sulfide to the Pd(0) center, cleaving the C-S bond and forming an arylpalladium thiolate intermediate. acs.org Subsequent insertion of an alkyne into the palladium-sulfur bond (syn-thiopalladation) generates an alkenylarylpalladium(II) species. acs.org Finally, reductive elimination from this intermediate affords the desired β-arylated alkenyl sulfide product and regenerates the active Pd(0) catalyst. acs.org

Recent studies have also demonstrated palladium-catalyzed metathesis reactions involving aryl-sulfur bonds, proceeding through a reversible arylation mechanism. nih.gov This approach has been successfully applied to the depolymerization of polyphenylene sulfide and the late-stage functionalization of drug molecules, highlighting the synthetic utility of palladium-catalyzed C-S bond activation. nih.gov

Below is a table summarizing the mechanistic steps in the palladium-catalyzed arylthiolation of alkynes:

StepDescriptionIntermediate
a Generation of Pd(0) speciesPd(0)
b Oxidative addition of aryl sulfideArylpalladium thiolate
c Syn-thiopalladation of alkyneAlkenylarylpalladium(II)
d Reductive eliminationβ-arylated alkenyl sulfide (product) & regenerated Pd(0)

Biocatalytic Oxidation Mechanisms for Enantioselective Sulfoxide (B87167) Production

The synthesis of optically active sulfoxides is of significant interest due to their application as chiral auxiliaries and their presence in pharmaceuticals. nih.gov Biocatalytic oxidation of prochiral sulfides, such as 2-naphthylsulfide derivatives, offers an environmentally friendly and highly selective method for producing single-enantiomer sulfoxides. nih.govcdnsciencepub.com This process predominantly utilizes oxidoreductase enzymes, particularly monooxygenases and peroxidases, which employ different mechanisms to achieve stereoselective oxygen transfer. nih.govingentaconnect.com

Flavin-Dependent Monooxygenases: Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent monooxygenases, are highly effective for asymmetric sulfoxidation. cdnsciencepub.comrsc.org A well-studied example is Cyclohexanone Monooxygenase (CHMO), which catalyzes not only Baeyer-Villiger oxidations but also the oxidation of various sulfides to their corresponding sulfoxides with high enantioselectivity. cdnsciencepub.combritannica.com The general mechanism for these enzymes involves the use of a flavin cofactor (FAD), which is reduced by NADPH. The reduced flavin reacts with molecular oxygen to form a flavin-peroxy intermediate. This powerful oxidizing species then transfers an oxygen atom to the sulfur atom of the substrate, which is positioned within the enzyme's chiral active site. This precise positioning dictates the facial selectivity of the oxidation, leading to the preferential formation of one enantiomer. britannica.com

Enzymes like CHMO from Acinetobacter calcoaceticus and the more robust, thermostable CHMO from Thermocrispum municipale (TmCHMO) have demonstrated broad substrate specificity, including the oxidation of alkyl aryl sulfides. rsc.orgCurrent time information in Bangalore, IN. TmCHMO, for instance, can perform these oxidations at high temperatures and in the presence of organic solvents while maintaining or even enhancing its enantioselectivity. Current time information in Bangalore, IN. Polycyclic ketone monooxygenase (PockeMO) is another BVMO that effectively oxidizes various alkyl aryl sulfides with good selectivity. rsc.org

Cytochrome P450 Monooxygenases: Cytochrome P450 monooxygenases (CYPs) are heme-containing enzymes that catalyze a wide array of oxidative reactions, including sulfoxidation. ntnu.edursc.org The catalytic cycle involves the binding of the substrate to the enzyme's active site, followed by the reduction of the heme iron from Fe³⁺ to Fe²⁺. nih.gov Molecular oxygen then binds to the ferrous iron, and a second electron reduction leads to the formation of a highly reactive iron-oxo species, often referred to as Compound I (formally FeO³⁺). nih.govacs.org This species is responsible for transferring an oxygen atom to the sulfide substrate. ntnu.eduacs.org The mechanism is believed to proceed via a direct oxygen transfer from the heme group to the sulfur atom. ntnu.edu Studies using isosteric substrates have provided evidence that Compound I is the common catalytically active intermediate in both sulfoxidation and hydroxylation reactions catalyzed by P450s. acs.org

Bacterial P450 enzymes, such as P450RhF from Rhodococcus sp., exhibit high activity towards sulfides, suggesting that sulfoxidation may be one of their natural functions. cdnsciencepub.com

Peroxidases: Peroxidases, such as chloroperoxidase (CPO) from the fungus Caldariomyces fumago and horseradish peroxidase (HRP), utilize hydrogen peroxide (H₂O₂) as the oxidant instead of molecular oxygen. ingentaconnect.com The enzyme's heme iron reacts with H₂O₂ to form an iron-oxo intermediate similar to the Compound I of P450s. This intermediate then oxidizes the sulfide substrate. cdnsciencepub.com The enantioselectivity of the reaction is controlled by the architecture of the enzyme's active site, which dictates the orientation of the sulfide during the oxygen transfer step. For example, the peroxidase from Coprinus cinereus has been shown to catalyze the enantioselective oxidation of methyl 2-naphthyl sulfide, yielding the (S)-sulfoxide with an enantiomeric excess (ee) of 89%. ingentaconnect.com

Enzyme/BiocatalystEnzyme TypeSubstrate ExampleProductEnantiomeric Excess (ee) / SelectivityReference
Peroxidase from Coprinus cinereusPeroxidaseMethyl 2-naphthyl sulfide(S)-Methyl 2-naphthyl sulfoxide89% ee ingentaconnect.com
Cyclohexanone Monooxygenase (CHMO)Baeyer-Villiger Monooxygenase (BVMO)Alkyl aryl sulfides(R)-Sulfoxides (typically)High ee cdnsciencepub.combritannica.com
P450RhF Monooxygenase (CYP116B2)Cytochrome P450 MonooxygenaseAromatic sulfidesAsymmetric sulfoxidesHigh activity cdnsciencepub.com
Polycyclic Ketone Monooxygenase (PockeMO)Baeyer-Villiger Monooxygenase (BVMO)Alkyl aryl sulfidesOptically active sulfoxidesGood selectivities rsc.org

Reactivity Studies with Specific Reagents and Environments

The reactivity of naphthylsulfide derivatives is dictated by the interplay of the naphthyl ring, the sulfur linkage, and adjacent functional groups. This section examines the reactions of a specific β-keto sulfide and the role of sulfur-containing naphthyl compounds in catalysis.

While specific studies on the reactivity of di(1-oxo-1,2,3,4-tetrahydro-2-naphthyl) sulfide are not extensively documented, its chemical behavior can be inferred from the known reactions of its constituent functional groups: the 1-tetralone (B52770) moiety and the β-keto sulfide linkage. britannica.comwikipedia.org

Reactivity of the Sulfide Linkage: The sulfide group is nucleophilic and can be readily oxidized. britannica.com Reaction with mild oxidizing agents, such as hydrogen peroxide or peroxy acids, would be expected to yield the corresponding sulfoxide and, under more vigorous conditions, the sulfone. britannica.com The sulfur atom in β-keto sulfides can also participate in Pummerer-type reactions upon activation. rsc.org For instance, reaction with benzoyl peroxide can lead to α-benzoyloxylation at the carbon adjacent to the sulfur. rsc.org Furthermore, the carbon-sulfur bonds can be cleaved reductively using reagents like Raney nickel, which would result in desulfurization to produce 1-tetralone. britannica.com

Reactivity of the 1-Tetralone Moiety: The 1-tetralone structure contains a ketone and a reactive α-methylene group. wikipedia.org

Ketone Reactions: The carbonyl group can be reduced to a secondary alcohol (1-tetralol) using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. wikipedia.org It can also react with organometallic reagents, such as Grignard reagents (e.g., phenylmagnesium bromide), to form tertiary alcohols. wikipedia.org

α-Methylene Group Reactions: The protons on the carbon atom adjacent to the carbonyl group (the α-position, which is C2 in this case) are acidic. This position is also where the sulfur atom is attached. The presence of the carbonyl group enhances the acidity of the α-proton, making this site susceptible to deprotonation by a base. britannica.com This can facilitate various condensation reactions. For example, 1-tetralone itself reacts with formaldehyde (B43269) at the C2 position. wikipedia.org The oxime of 1-tetralone undergoes rearrangement with acetic anhydride, leading to aromatization. wikipedia.org

The combination of these functional groups makes di(1-oxo-1,2,3,4-tetrahydro-2-naphthyl) sulfide a versatile, albeit complex, substrate for various transformations targeting either the sulfur atom or the ketone functionalities.

Sulfur compounds are well-known to interact strongly with metal catalysts, often acting as poisons. However, in some catalytic processes, their presence can beneficially modify selectivity and stability. This is particularly relevant in processes like catalytic reforming and hydrotreating, where aromatic hydrocarbons like naphthalene are common components and sulfur is a frequent impurity. ingentaconnect.comrsc.org

Studies on the dehydrogenation of naphthalene on a nickel catalyst, a key reaction in tar reforming, reveal the nuanced role of sulfur. ingentaconnect.combristol.ac.uk When naphthalene is co-adsorbed with sulfur on a Ni(111) surface, the sulfur has only a mild inhibitory effect on the dehydrogenation temperature itself. ingentaconnect.com However, it significantly alters the fate of the carbon produced during the reaction. The presence of sulfur inhibits the diffusion of carbon into the bulk nickel material, a crucial first step in the formation of destructive "whisker carbon" that can lead to catalyst deactivation and mechanical failure. ingentaconnect.combristol.ac.uk Furthermore, sulfur promotes the formation of carbidic carbon over graphitic carbon on the catalyst surface. ingentaconnect.com

The influence of sulfur is also evident in reactions involving larger naphthyl compounds. In the catalytic conversion of di(1-naphthyl)methane, a model compound for coal liquefaction, the catalyst composition is critical. Using an iron catalyst (Fe) primarily promotes hydrogenation of the naphthyl rings. britannica.com However, when a sulfur-containing catalyst like pyrite (B73398) (FeS₂) is used, the reaction pathway shifts dramatically. The iron-sulfur system favors hydrocracking, which involves the cleavage of the C-C linkage between the naphthyl units, over hydrogenation. britannica.com This indicates that the presence of sulfur in the catalytic system can fundamentally alter the reaction selectivity, favoring bond cleavage over saturation. britannica.com

Catalytic SystemSubstrateInfluence of SulfurObserved EffectReference
Ni(111)NaphthaleneCoadsorbed sulfurMildly inhibits dehydrogenation; inhibits carbon diffusion into bulk Ni; promotes carbidic over graphitic carbon. ingentaconnect.combristol.ac.uk
Fe vs. FeS₂Di(1-naphthyl)methaneSulfur in catalyst (FeS₂)Promotes hydrocracking (C-C cleavage) over hydrogenation. britannica.com

Advanced Spectroscopic Characterization Methodologies for 2 Naphthylsulfide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing insights into its functional groups and molecular structure.

Sulfur-containing compounds often exhibit strong interactions with noble metal surfaces due to the affinity of sulfur for these metals, leading to significant signal enhancement in SERS. nih.gov Studies on other sulfur-containing molecules and aromatic systems using SERS demonstrate its capability to provide detailed information about molecular orientation, conformation, and bonding to the surface. researchgate.netresearchgate.netcsic.es For bis(2-naphthyl) sulfide (B99878), SERS could potentially reveal how the molecule adsorbs onto a metal surface, whether through the sulfur atom or the π-systems of the naphthyl rings, and provide enhanced spectral features for structural identification, particularly for molecules present at low concentrations or in complex matrices.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of bis(2-naphthyl) sulfide would exhibit absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.

Key features expected in the IR spectrum of bis(2-naphthyl) sulfide include:

C-H stretching vibrations in the aromatic rings, typically observed in the region of 3000-3100 cm⁻¹. dergipark.org.tr

C=C stretching vibrations within the naphthyl ring systems, usually appearing in the 1450-1650 cm⁻¹ range. dergipark.org.tr

C-S stretching vibrations. The position of the C-S stretch can vary depending on the molecular environment, but for aromatic sulfides, it is generally found in the region of 1000-1100 cm⁻¹. cdnsciencepub.com

Out-of-plane C-H bending vibrations characteristic of substituted aromatic rings, which appear in the fingerprint region (below 1500 cm⁻¹).

While a specific IR spectrum for bis(2-naphthyl) sulfide was not found, studies on related organosulfur compounds and naphthyl derivatives provide context for interpreting its spectrum. For instance, IR spectroscopy has been used to characterize other sulfide and disulfide compounds, confirming the presence of specific bonds rsc.org. The precise positions and intensities of these bands in the IR spectrum of bis(2-naphthyl) sulfide would serve as a unique fingerprint for its identification and can provide information about the molecular symmetry and conformation.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Surface Interaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their chemical environment, and their connectivity. The ¹H NMR spectrum of bis(2-naphthyl) sulfide would show signals corresponding to the protons on the naphthyl rings. The symmetry of the molecule (two identical naphthyl groups) would simplify the spectrum. The chemical shifts, splitting patterns (due to spin-spin coupling with adjacent protons), and integration of the signals would allow for the assignment of each set of equivalent protons and confirmation of the naphthyl substitution pattern at the 2-position.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of bis(2-naphthyl) sulfide would show signals for each unique carbon atom in the molecule. Similar to ¹H NMR, the symmetry of the molecule would reduce the number of distinct signals. The chemical shifts of the carbon atoms are particularly sensitive to their electronic environment, allowing differentiation between aromatic carbons and those directly bonded to the sulfur atom.

Although specific NMR data for bis(2-naphthyl) sulfide was not found, ¹H and ¹³C NMR are routinely used to characterize naphthyl-containing compounds and organic sulfides. dergipark.org.trrsc.orgresearchgate.netrsc.orgresearchgate.net For example, ¹H and ¹³C NMR spectra have been reported for di(2-naphthyl)disulfide, a structurally similar compound, demonstrating the applicability of these techniques to this molecular framework rsc.org. The analysis of the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra of bis(2-naphthyl) sulfide would provide definitive evidence for its symmetrical structure and the connectivity of the naphthyl groups to the sulfur atom.

Mass Spectrometry for Molecular Identification and Component Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern can be used as a unique fingerprint for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the detection capabilities of mass spectrometry (MS). This is particularly useful for analyzing components in complex mixtures. researchgate.netnotulaebotanicae.ronist.gov

In GC-MS analysis of a sample containing bis(2-naphthyl) sulfide, the compound would first be separated from other components by the GC column based on its volatility and interaction with the stationary phase. Upon elution from the GC column, the compound enters the MS detector, where it is ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of bis(2-naphthyl) sulfide (286.08 g/mol for C₂₀H₁₄S) guidechem.comnih.gov. Characteristic fragment ions would also be observed, resulting from the predictable fragmentation of the molecule in the ionization source.

The fragmentation pattern of bis(2-naphthyl) sulfide would likely include ions corresponding to the loss of a naphthyl radical or a sulfur atom, as well as fragments characteristic of the naphthyl system itself. Comparing the obtained mass spectrum, particularly the fragmentation pattern, with spectral libraries such as the NIST database can aid in the positive identification of bis(2-naphthyl) sulfide in a sample. notulaebotanicae.ronist.gov GC-MS has been successfully applied to the identification of various sulfur-containing compounds in complex matrices. researchgate.netnotulaebotanicae.ro While specific GC-MS data for bis(2-naphthyl) sulfide was not found, the technique's general principles and its application to similar compounds indicate its effectiveness for the identification and analysis of bis(2-naphthyl) sulfide in mixtures.

Electronic Spectroscopy for Photophysical Property Probing

Electronic spectroscopy techniques are fundamental tools for investigating the excited states and photophysical properties of molecules. These methods probe the transitions between different electronic energy levels induced by the absorption or emission of electromagnetic radiation. nepjol.infoethz.ch The resulting spectra provide valuable information about the electronic structure, conjugation, and the nature of chromophoric systems within a molecule. libretexts.orgadpcollege.ac.inuzh.ch

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophoric Systems

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a widely used technique to study the electronic transitions that occur when a molecule absorbs light in the UV (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. uzh.chbioglobax.comazooptics.com These transitions typically involve the promotion of electrons from lower-energy occupied orbitals (like σ, π, or n orbitals) to higher-energy unoccupied orbitals (like σ* or π* orbitals). adpcollege.ac.insathyabama.ac.in The pattern of absorption bands, particularly the wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε), is characteristic of the chromophoric groups present in the molecule and their electronic environment. adpcollege.ac.inazooptics.com

For 2-Naphthylsulfide, which contains naphthyl moieties linked by a sulfur atom, the UV-Vis absorption spectrum is primarily influenced by the π-electron systems of the naphthalene (B1677914) rings and the presence of the sulfur atom. Naphthalene-based compounds are known to exhibit characteristic absorption bands in the UV region due to π→π* transitions. libretexts.orgmdpi.com The sulfur atom, with its lone pairs of electrons (n electrons) and its ability to participate in conjugation, can further influence the electronic transitions and the resulting absorption spectrum. adpcollege.ac.in

Research into related organosulfur compounds and naphthyl derivatives provides insight into the expected spectroscopic behavior of 2-Naphthylsulfide. Studies on substituted naphthyl sulfides and sulfoxides have shown absorption patterns in the range of 310–450 nm, with specific maxima depending on the substitution and oxidation state of the sulfur. researchgate.netnih.gov For instance, a study on 1c-S-2-naphthyl (a related compound with a 2-naphthyl sulfide moiety attached to an anthracene (B1667546) core) in ethanol (B145695) solution showed five maxima at λmax = 330, 348, 367, 383, and 403 nm. nih.gov The presence of the sulfur atom linking aromatic systems can affect the conjugation length and thus tune the absorption properties. nih.govconicet.gov.ar

While direct UV-Vis spectroscopic data specifically for the simplest 2-Naphthylsulfide (bis(2-naphthyl) sulfide) is not extensively detailed in the immediate search results, the principles of UV-Vis spectroscopy for aromatic sulfides and naphthyl systems allow for a qualitative understanding of its expected spectrum. The naphthyl groups contribute significantly to the absorption in the UV region due to their extended π systems. The sulfur atom, acting as a bridge, can modify these electronic transitions. nih.govconicet.gov.ar

The absorption spectrum provides crucial information about the electronic structure and the potential for electronic excitation, which is the first step in many photophysical processes like fluorescence and phosphorescence. nepjol.info The position and intensity of the absorption bands can indicate the nature of the electronic transitions (e.g., π→π, n→π) and the extent of electron delocalization within the molecule. adpcollege.ac.inazooptics.comsathyabama.ac.in

Based on the information from related compounds, 2-Naphthylsulfide is expected to exhibit absorption bands in the UV region, likely extending into the visible range depending on the specific electronic interactions involving the sulfur atom and the naphthyl rings. These bands would correspond to the energy required to promote electrons to higher energy levels.

While specific quantitative data for 2-Naphthylsulfide (bis(2-naphthyl) sulfide) was not directly found in a format suitable for an interactive table within the search results, the general principles observed for similar compounds can be summarized qualitatively:

Expected Absorption Region: Primarily UV, potentially extending into the visible range.

Contributing Chromophores: Naphthyl rings (π→π* transitions) and the sulfur atom (n electrons, influencing π system).

Factors Influencing Spectrum: Solvent polarity, substitution patterns on the naphthyl rings, and the oxidation state of the sulfur atom. nih.govdergipark.org.tr

Computational Chemistry and Theoretical Modeling of 2 Naphthylsulfide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of organic molecules like 2-naphthylsulfide. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying the properties of moderately sized aromatic systems. mdpi.com

DFT calculations are crucial for determining the ground-state electronic structure of 2-naphthylsulfide. Key parameters such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. These frontier molecular orbitals are central to predicting the molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack.

In a study of organosilicon sulfide (B99878) clusters, it was found that incorporating a naphthyl group, as opposed to a phenyl group, significantly impacts the molecular electronic structure. nih.gov For the [(NpSi)₄S₆] cluster, the HOMO is localized on the naphthyl rings, whereas for the phenyl-substituted analogue, it is localized on the sulfur atoms of the cluster core. nih.gov This suggests that in 2-naphthylsulfide, the naphthyl moiety plays a significant role in its frontier orbitals. The calculated HOMO-LUMO gap for the naphthyl-containing cluster was 2.96 eV, indicating its relative reactivity. nih.gov

Table 1: Representative DFT-Calculated Properties for Diaryl Sulfide Derivatives This table presents data for generic diaryl sulfide derivatives to illustrate the types of parameters obtained through DFT calculations, as specific data for 2-naphthylsulfide is not available in the cited literature.

ParameterDiaryl Sulfide (X=S)Diaryl Sulfoxide (B87167) (X=SO)Diaryl Sulfone (X=SO₂)
C-S Bond Length (Å)~1.77~1.82~1.79
<C-S-C Bond Angle (°)~104~97~105
HOMO Energy (eV)-6.20-6.50-6.80
LUMO Energy (eV)-1.50-1.80-2.10
Energy Gap (eV)4.704.704.70

Data is illustrative, based on findings for substituted diaryl sulfides. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict spectroscopic signatures. nih.gov It is widely applied to calculate the UV-Vis absorption spectra of organic molecules by determining the energies of vertical electronic excitations and their corresponding oscillator strengths. acs.org For accurate predictions, especially for systems with potential charge-transfer character, the choice of functional is critical. Long-range corrected hybrid functionals like CAM-B3LYP and LC-ωPBE often provide results that are in better agreement with experimental data compared to conventional functionals. acs.orgnih.gov

In the context of 2-naphthylsulfide, TD-DFT would predict the π → π* transitions characteristic of the naphthalene (B1677914) chromophore. The calculations would reveal the main absorption bands and allow for the assignment of these bands to specific electronic transitions between molecular orbitals. researchgate.net

Surface-Enhanced Raman Scattering (SERS) provides significantly enhanced Raman signals for molecules adsorbed on nanostructured metal surfaces. The chemical enhancement component of SERS can be modeled using DFT and TD-DFT. nih.gov By calculating the vibrational frequencies of a model complex (e.g., 2-naphthylsulfide adsorbed on a silver cluster), one can simulate the SERS spectrum. Furthermore, a resonance Raman effect can occur if the excitation laser wavelength matches an electronic absorption band of the molecule-metal complex. nih.gov TD-DFT calculations can predict these new charge-transfer bands, which are often responsible for the substantial and wavelength-dependent enhancement observed in SERS, as demonstrated in studies of piperidine (B6355638) on silver colloids. nih.gov

DFT is a powerful tool for investigating reaction pathways, allowing for the localization of transition state (TS) geometries and the calculation of activation energy barriers. mdpi.com This provides a detailed, step-by-step understanding of reaction mechanisms.

A key reaction of 2-naphthylsulfide is its oxidation to the corresponding sulfoxide and sulfone. Computational studies on the oxidation of similar organic sulfides have successfully mapped out the reaction coordinates. tandfonline.com For the oxidation of naphthalene by hydroxyl radicals, DFT calculations combined with transition state theory have been used to estimate kinetic rate constants. researchgate.net A similar approach could be applied to the oxidation of 2-naphthylsulfide. The mechanism would likely involve the attack of an oxidant (e.g., H₂O₂, m-CPBA) on the sulfur atom. DFT calculations would identify the structure of the transition state for this step, revealing the geometry of the interacting species and the energy barrier that must be overcome for the reaction to proceed. Comparing the energy barriers for different proposed pathways allows for the identification of the most favorable mechanism.

Prediction and Interpretation of Spectroscopic Signatures (e.g., SERS, UV-Vis)

Quantum Mechanical Approaches for Stereochemical Control

The oxidation of 2-naphthylsulfide can lead to the formation of a chiral sulfoxide, as the sulfur atom becomes a stereocenter. Quantum mechanical calculations are invaluable for understanding and predicting the stereochemical outcome of such reactions.

Asymmetric synthesis aims to produce one enantiomer of a chiral product selectively. In the catalytic asymmetric oxidation of sulfides, a chiral catalyst creates a diastereomeric transition state, leading to an energy difference between the pathways that form the (R)- and (S)-sulfoxides.

Quantum chemical modeling, particularly with DFT, can rationalize the origins of this stereoselectivity. acs.org By calculating the energies of the competing diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. These calculations have been instrumental in designing new chiral ligands for the vanadium-catalyzed oxidation of sulfides. uab.cat For instance, computational studies revealed that different diastereomers of a catalyst could be responsible for the oxidation, guiding the development of more selective catalysts. uab.cat

In the context of palladium-catalyzed synthesis of chiral sulfoxides, DFT has been used to propose chirality induction models. mdpi.com Studies involving β-sulfinyl esters with naphthyl structures show how the chiral ligand coordinates with the metal center and directs the approach of the reactants, favoring the formation of one enantiomer over the other. mdpi.com Similar computational strategies can be applied to model the asymmetric oxidation of 2-naphthylsulfide, providing a molecular-level rationale for the observed stereoselectivity and guiding the selection or design of optimal chiral catalysts.

Molecular Dynamics Simulations

While DFT provides a static picture of molecules at their energy minima or transition states, Molecular Dynamics (MD) simulations offer a view of their dynamic evolution over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal conformational changes, solvent effects, and transport properties.

For 2-naphthylsulfide, MD simulations could be employed to study its conformational flexibility, particularly the rotation around the C-S bonds. In solution, simulations can model the solvation shell around the molecule and calculate properties like the diffusion coefficient. In the solid state, MD can be used to study crystal packing and phase transitions.

MD simulations are particularly powerful when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In such a simulation of an enzymatic reaction, for example, the reacting species (like 2-naphthylsulfide and the active site of an enzyme) are treated with a high level of theory (QM), while the surrounding protein and solvent are treated with a more computationally efficient force field (MM). This approach has been used to study the enantioselectivity of lipase-catalyzed reactions involving naphthyl-containing substrates. acs.org

In materials science, MD simulations have been used to study the adsorption of diaryl sulfides on metal surfaces to understand their performance as corrosion inhibitors. mdpi.com These simulations reveal the preferred orientation of the molecule on the surface and calculate the binding energy, providing insights that are complementary to experimental surface science techniques.

Conformational Analysis and Intermolecular Interactions in Naphthylsulfide Systems

The conformational flexibility and non-covalent interactions of diaryl sulfides, including 2-naphthylsulfide, are pivotal in determining their solid-state packing, electronic properties, and suitability for various applications in materials science. Computational chemistry provides powerful tools to investigate these subtle but crucial structural features.

In sulfur-bridged naphthalene dimers (NapSOn), the oxidation state of the sulfur atom significantly influences the molecule's geometry and photophysical properties. For the sulfide (NapS), computational simulations are crucial for understanding the non-radiative decay pathways that are energetically favorable, which are linked to the presence of electron lone pairs on the sulfur atom. rsc.org This highlights the importance of the sulfur bridge's electronic structure in conformational preferences.

Studies on analogous systems, such as di-2-naphthyl ditelluride, reveal conformational polymorphism, where different crystal packing arrangements are associated with distinct molecular conformations. acs.org This underscores the fine balance between intramolecular conformational energies and intermolecular packing forces. For instance, in one polymorph of a related sulfur-bridged chromophore, the C–S–S–C dihedral angle was found to be 39.1° in needles and 86.7° in plates, a significant difference that was also supported by DFT calculations showing multiple stable conformations. rsc.org

The intermolecular interactions in naphthylsulfide systems are dominated by van der Waals forces, particularly π-π stacking between the aromatic naphthyl rings. Computational studies on the interaction of naphthalene with hydrogen sulfide (H₂S) provide insight into the nature of these non-covalent bonds. These calculations show that the H₂S molecule preferentially locates over the aromatic ring. acs.org The interaction energy for such complexes is a critical parameter, with CCSD(T) methods providing benchmark values. For the naphthalene-H₂S complex, the interaction energy has been calculated to be -2.92 kcal/mol. acs.org

The following table summarizes key computational data for di-2-naphthyl sulfide and related systems, illustrating the typical parameters investigated in theoretical studies.

Further computational analysis using methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the intermolecular interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion. For aromatic dimers, dispersion forces are often the dominant attractive component. mdpi.combeilstein-journals.org The balance of these forces dictates the preferred orientation in molecular aggregates, influencing crystal packing and the electronic coupling between adjacent molecules, which is critical for charge transport in organic semiconductor applications.

The following table lists the chemical compounds mentioned in this article.

Functional Derivatives and Materials Science Applications of Naphthylsulfides

Photoactive Naphthylsulfide-Based Compounds

Photoactive compounds, which undergo chemical or physical changes upon exposure to light, are fundamental to many modern technologies. Naphthylsulfide derivatives, particularly in the form of sulfonium (B1226848) salts, have emerged as critical components in the formulation of these advanced materials.

Development and Mechanism of Action of Photoacid Generators (PAGs)

Photoacid generators (PAGs) are compounds that produce a strong acid when irradiated with light. ontosight.aiacs.org This photogenerated acid then acts as a catalyst for subsequent chemical reactions, a process known as chemical amplification. acs.org This technology is central to photolithography, the process used to manufacture microelectronics. researchgate.net

PAGs can be broadly classified as ionic or non-ionic. ontosight.ai Ionic PAGs, such as triarylsulfonium salts, are a prominent class where naphthylsulfide structures are utilized. ontosight.aigoogle.com A key example includes the use of 9-anthracenyl(2-naphthyl) sulfide (B99878) as a precursor in the synthesis of specialized onium salt PAGs. google.com

The mechanism of acid generation for a sulfonium salt-type PAG begins when the cation of the salt absorbs light energy. ontosight.airesearchgate.net This absorption causes the homolytic cleavage of a carbon-sulfur (C-S+) bond, generating radical species. ontosight.ai These highly reactive intermediates then proceed to generate a strong acid through pathways such as proton extraction from the surrounding system. ontosight.aiacs.org The generated acid is then free to catalyze reactions, such as deprotection or cross-linking in a photoresist polymer, with a single photo-event leading to hundreds or thousands of catalytic cycles. acs.org

Table 1: Comparison of Photoacid Generator (PAG) Types

Feature Ionic PAGs (e.g., Sulfonium Salts) Non-ionic PAGs (e.g., Imidosulfonates)
Acid Generation Can generate a wide range of acids (weak to strong), determined by the counter-anion. ontosight.ai Typically limited to generating sulfonic acid. ontosight.ai
Thermal Stability Generally high thermal stability. ontosight.ai Generally lower thermal stability. ontosight.ai
Solubility Lower solubility in common solvents. ontosight.ai Higher solubility in common solvents. ontosight.ai
Mechanism Light absorption by the cation leads to C-S+ bond cleavage and radical formation. ontosight.ai Light absorption by the imide structure leads to cleavage of the sulfonic acid ester. ontosight.ai

This table summarizes data from San Apro. ontosight.ai

Naphthylsulfides in Liquid Crystalline Systems

Liquid crystals represent a state of matter with properties between those of conventional liquids and solid crystals, making them ideal for display technologies. researchgate.net The "guest-host" effect, where dichroic dye molecules (guests) are dissolved in a liquid crystal medium (host), is a key principle for creating color displays and light-modulating films. google.com

Application as Dichroic Dyes in Guest-Host Liquid Crystal Displays

Dichroic dyes are organic molecules that exhibit anisotropic absorption of light; they absorb light differently depending on their orientation relative to the light's polarization axis. core.ac.uk In a guest-host system, the elongated dye molecules align with the liquid crystal director. core.ac.uk By applying an electric field, the orientation of the liquid crystal host and, consequently, the dye guest can be switched, thus controlling the transmission of light through the device. researchgate.netresearchgate.net

The molecular structure of a dichroic dye is critical to its performance. These dyes are typically composed of a rigid, elongated aromatic core, which promotes alignment within the liquid crystal host. ontosight.ai Naphthalene-based structures are frequently used to form this aromatic core. nih.govCurrent time information in Bangalore, IN. While azo (-N=N-) and anthraquinone (B42736) structures are common chromophores, sulfur-containing linkages (sulfide or sulfonyl groups) are also incorporated into the molecular design of dyes to tune their electronic and physical properties. acs.orgcuhk.edu.hkacs.org For instance, studies on anthraquinone dyes have shown that incorporating a sulfide linkage can influence the molecule's aspect ratio and the alignment of its transition dipole moment, which are critical parameters for achieving a high dichroic ratio and good performance in a liquid crystal host. acs.org Specifically, a 1,5-disubstituted anthraquinone dye with a sulfide linkage was found to have a very high order parameter, indicating excellent alignment. acs.org

Naphthylsulfides as Components in Artificial Enzyme Mimics

The remarkable efficiency and selectivity of natural enzymes have inspired chemists to develop synthetic molecules, or "artificial enzymes," that mimic their function. google.comrsc.org These bioinspired catalysts aim to perform complex chemical transformations under mild conditions with high precision. researchgate.net Naphthylsulfide derivatives have proven to be valuable substrates in the development and testing of these systems, particularly for stereoselective reactions.

Stereoselective Oxidation of Prochiral Naphthyl Sulfides in Bioinspired Catalysis

A significant area of research in bioinspired catalysis is the asymmetric oxidation of prochiral sulfides to produce enantiomerically pure sulfoxides. nih.govcuhk.edu.hk Chiral sulfoxides are important building blocks in the synthesis of biologically active compounds. Methyl-2-naphthylsulfide is a classic example of a prochiral sulfide used as a model substrate in these studies. cuhk.edu.hkgoogle.com

One successful approach involves the use of "metallocavitins," where a metal complex is encapsulated within a host molecule, such as a protein or a macrocycle, creating a constrained environment that mimics an enzyme's active site. researchgate.netgoogle.com In a notable study, an artificial metalloenzyme was created by incorporating a coordination compound into the biotin-binding cavity of streptavidin. researchgate.netgoogle.com This system catalyzed the oxidation of methyl-2-naphthylsulfide with tert-butyl hydroperoxide (TBHP) as the oxidant, achieving a high degree of stereoselectivity with up to 93% enantiomeric excess (ee). researchgate.netgoogle.com Other research has employed metal complexes with chiral ligands, such as Schiff base-vanadium(IV) complexes, for the asymmetric oxidation of sulfides, including 2-naphthyl methyl sulfide. Current time information in Bangalore, IN.cuhk.edu.hk

Table 2: Bioinspired Stereoselective Oxidation of Methyl-2-naphthylsulfide

Catalytic System Oxidant Solvent Enantiomeric Excess (ee) Reference(s)
Artificial Metalloenzyme (in Streptavidin) TBHP - 93% researchgate.netgoogle.com
Chiral Vanadium-Schiff Base Complex H₂O₂ Dichloromethane 90% cuhk.edu.hk

This table presents data from research on the stereoselective oxidation of methyl-2-naphthylsulfide using different bioinspired catalytic methods.

Role of Sulfur-Containing Naphthyl Compounds in Energy and Environmental Contexts

Sulfur-containing compounds based on the naphthalene (B1677914) framework are relevant in both energy production and environmental science. Their presence in fossil fuels and their impact as pollutants necessitate ongoing research into their chemistry and remediation.

In the energy sector, sulfur is a significant heteroatom present in crude oil, primarily as thiophenes (aromatic sulfur) and sulfides. The analysis of heavy crude oil reveals the presence of various sulfur-containing aromatic compounds, including species related to naphthalene. These sulfur compounds are a major concern during the refining process, as their removal is required to meet stringent regulations on the sulfur content of transportation and heating fuels to prevent acid rain and reduce emissions.

From an environmental perspective, polycyclic aromatic hydrocarbons (PAHs), including naphthalene, are widespread and toxic pollutants. researchgate.net They are released into the environment from sources such as oil spills and the incomplete combustion of organic materials. researchgate.net Naphthalene is a primary component of creosote, an industrial wood preservative that also contains sulfur-containing heterocycles. The transformation of PAHs in the environment can lead to sulfur-containing derivatives (PASHs), which may have altered toxicity. researchgate.net Consequently, the degradation and remediation of naphthalene and its derivatives are critical environmental goals. Research in this area includes the development of novel materials for cleanup, such as heteroaromatic sulfur-containing polyamides that have been synthesized and tested for their ability to selectively adsorb and remove heavy metal ions like Hg+2 from contaminated water.

Tracing Petroleum Sources through Naphthylsulfide Fingerprinting

The chemical composition of crude oil provides vital clues about its origin, a process known as oil fingerprinting. noaa.gov Organosulfur compounds are a key class of molecules used in this analysis, serving as geochemical markers to correlate crude oil with its source rock. geoscienceworld.orggov.nl.caacs.org The distribution and relative abundance of these compounds, including thiophenic derivatives like benzothiophenes, dibenzothiophenes, and by extension, naphthylsulfides, create a unique chemical signature. noaa.govgeoscienceworld.orggcms.cz

Geochemical fingerprinting relies on comparing the relative quantities of specific hydrocarbons and heterocycles that are resistant to weathering. noaa.govgcms.cz The types and concentrations of sulfur compounds in crude oil are influenced by the original organic matter input, the depositional environment (e.g., carbonate vs. siliciclastic source rocks), and the thermal maturity of the source rock. geoscienceworld.orgvurup.skscielo.org.co

Research has shown that oils derived from different types of source rocks exhibit distinct patterns of organosulfur compounds. For instance, oils from carbonate source rocks often show a high abundance of benzothiophenes and a relatively even distribution of various dibenzothiophene (B1670422) isomers. geoscienceworld.org In contrast, oils from siliciclastic (e.g., shale) sources typically have lower concentrations of benzothiophenes and a decreasing abundance of more substituted dibenzothiophenes. geoscienceworld.org While much of the literature focuses on benzothiophenes and dibenzothiophenes, the underlying principles apply to the broader class of polycyclic aromatic sulfur heterocycles (PASHs), which includes naphthylsulfide derivatives. researchgate.net The analysis of these sulfur compounds, often using gas chromatography-mass spectrometry (GC-MS), provides a powerful tool for oil-oil and oil-source rock correlation studies. geoscienceworld.orgvurup.skresearchgate.net

Table 1: Geochemical Indicators Based on Thiophenic Organosulfur Compounds This table illustrates how ratios of different organosulfur compounds can be used to infer the characteristics of petroleum source rocks.

Geochemical ParameterInterpretationSource Rock Type Indicated
High abundance of benzothiophenesReflects specific depositional conditions and organic precursors.Often associated with carbonate sources. geoscienceworld.org
Low abundance of benzothiophenesIndicates different depositional conditions and organic matter.Often associated with siliciclastic sources. geoscienceworld.org
High Dibenzothiophene/Phenanthrene RatioSuggests a marine, carbonate-rich, anoxic depositional environment.Marine Carbonate vurup.skscielo.org.co
Low Dibenzothiophene/Phenanthrene RatioSuggests a terrestrial organic matter input in an oxic environment. vurup.skTerrestrial/Fluvial Deltaic vurup.skscielo.org.co
Methyldibenzothiophene Ratio (MDR)A ratio of specific methyldibenzothiophene isomers (e.g., 4-MDBT/1-MDBT) used to assess thermal maturity. uq.edu.auMaturity Indicator uq.edu.au

Impact on Heterogeneous Catalysis, e.g., Naphthalene Hydrogenation Poisoning

Organosulfur compounds are notorious poisons for heterogeneous catalysts used in a wide range of industrial processes, particularly hydrogenation and hydrodesulfurization (HDS). appliedcatalysts.comwikipedia.orgsamaterials.com Catalyst poisoning occurs when chemical substances bind strongly to the active sites on a catalyst's surface, reducing its activity and effectiveness. appliedcatalysts.compatsnap.com Sulfur compounds have a high affinity for the metal surfaces (e.g., nickel, palladium, platinum, rhodium) that are active in these catalysts. appliedcatalysts.comwikipedia.orgsamaterials.com

In the context of naphthalene hydrogenation, a key process in upgrading heavy oil fractions and producing specialty chemicals, the presence of sulfur compounds like 2-naphthylsulfide can be detrimental. mdpi.com The goal of naphthalene hydrogenation is typically its saturation to form tetralin and, subsequently, decalin. nih.govmdpi.com

The impact of sulfur poisoning on naphthalene hydrogenation is demonstrated by a decrease in the conversion of naphthalene and can also affect the selectivity towards the desired products (tetralin vs. decalin). mdpi.commdpi.com The development of sulfur-resistant catalysts is a major area of research to mitigate this problem. patsnap.comresearchgate.net

Table 2: Effect of Catalyst Properties on Naphthalene Hydrogenation This table outlines research findings on various catalysts used for naphthalene hydrogenation, a process susceptible to poisoning by sulfur compounds.

CatalystKey FindingsReference
NiMo/Al₂O₃Ni promotion enhances hydrogenating activity more than Co; lower coke deposit observed. mdpi.com
Pt/TiO₂–ZrO₂Support nature and reduction temperature strongly affect activity; shows high activity at low reduction temperatures.
Ni₂P/Al₂O₃Achieved 98% naphthalene conversion and 98% selectivity to decalin, attributed to high surface area and small particle size. nih.gov
NiZn/Al₂O₃ZnO addition improved naphthalene conversion and tetralin selectivity by weakening tetralin adsorption. mdpi.com
Rh/C & Rh/γ-Al₂O₃Activity and reusability are strongly dependent on the support and catalyst treatment; poisoning by nitrogen-containing compounds was studied, with principles applicable to sulfur poisoning. mdpi.com

Integration into "Super-Trifluoromethyl" Arene Chemistry

The pentafluorosulfanyl (SF₅) group is often called a "super-trifluoromethyl" group because it possesses unique properties, including high thermal and chemical stability and strong electron-withdrawing character, that are even more pronounced than those of the trifluoromethyl (CF₃) group. beilstein-journals.org Arylsulfur pentafluorides (ArSF₅), which contain this group, are of significant interest in the development of advanced materials, agrochemicals, and pharmaceuticals. beilstein-journals.orgbeilstein-journals.org

The synthesis of 2-naphthylsulfur pentafluoride (2-Naph-SF₅) demonstrates the integration of naphthylsulfide chemistry into this advanced field. beilstein-journals.orgbeilstein-journals.orgresearchgate.net While various methods exist for creating ArSF₅ compounds, some routes utilize diaryl disulfides as starting materials. beilstein-journals.org Diaryl disulfides, such as di-2-naphthyl disulfide, are directly related to the corresponding thiol (2-naphthalenethiol) and, by extension, the sulfide. For instance, diaryl disulfides can be treated with chlorine and an alkali metal fluoride (B91410) to generate an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate, which can then be converted to the desired ArSF₅. beilstein-journals.org A multi-step method has been explicitly noted for the preparation of 2-naphthylsulfur pentafluoride, highlighting its place within this specialized area of fluorine chemistry. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The development of practical production processes for arylsulfur pentafluorides, including naphthyl derivatives, is considered the beginning of a new era for "super-trifluoromethyl" arene chemistry and its industrial applications. beilstein-journals.org

Future Directions and Emerging Research Frontiers for 2 Naphthylsulfide Research

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focused on developing environmentally benign processes. For 2-naphthyl sulfides, this translates to a need for synthetic methodologies that minimize waste, reduce energy consumption, and utilize safer reagents and solvents. Traditional methods for preparing naphthyl sulfides, such as the reaction of naphthols with hydrogen sulfide (B99878) in the presence of acid catalysts, can serve as a basis for developing greener alternatives. Future research may explore catalytic approaches that operate under milder conditions, potentially utilizing heterogeneous catalysts or biocatalysts to improve efficiency and selectivity while reducing the environmental footprint. The use of sustainable solvents, such as water, in catalytic reactions involving sulfur compounds is an active area of research that could be applied to the synthesis of 2-naphthyl sulfides. Atom economy, a key principle of green chemistry focusing on maximizing the incorporation of reactants into the final product, will be a crucial consideration in designing future synthetic routes.

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

Understanding the transient species formed during chemical reactions is vital for optimizing reaction conditions and designing new transformations. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are becoming increasingly important in this regard. While direct studies on 2-naphthyl sulfide reaction intermediates were not extensively found, related research on sulfur-containing compounds highlights the potential of these techniques. For instance, Surface-Enhanced Raman Spectroscopy (SERS) combined with Density Functional Theory (DFT) calculations has been used to characterize the adsorption of 2-naphthalene thiol on metal surfaces, providing insights into molecule-surface interactions and potentially reaction pathways. Applying such in-situ spectroscopic methods, including NMR, IR, and UV-Vis spectroscopy, to the synthesis and reactions of 2-naphthyl sulfides could provide unprecedented details about reaction mechanisms and the nature of short-lived intermediates.

Synergistic Integration of Experimental and Computational Approaches

The combination of experimental studies with computational methods, particularly Density Functional Theory (DFT), offers a powerful approach to understanding the properties and reactivity of organic molecules like 2-naphthyl sulfides. DFT calculations can provide insights into electronic structures, reaction mechanisms, transition states, and spectroscopic properties, complementing experimental observations. This synergistic approach can help predict reaction outcomes, understand selectivity, and guide the design of new 2-naphthyl sulfide derivatives with desired properties. For example, computational studies have been used to evaluate reaction mechanisms involving aryl ethers and sulfides, providing a general mechanism and identifying key features influencing reactivity. The integration of experimental kinetics with computational modeling can lead to a deeper understanding of complex reaction networks involving 2-naphthyl sulfides.

Design of Novel 2-Naphthylsulfide-Based Functional Materials for Optoelectronics

Organic materials containing sulfur and naphthyl units hold promise for applications in optoelectronics due to their tunable electronic properties and extended π-systems. The incorporation of sulfur into organic frameworks, such as naphthalene (B1677914) diimide, has been shown to enhance electron transport, suggesting that 2-naphthyl sulfide derivatives could serve as building blocks for novel organic electronic materials. Research into the electronic effects of conjugation through sulfur in naphthyl-containing sulfides indicates that the sulfur atom can influence the electronic communication between aromatic systems, which is crucial for charge transport in optoelectronic devices. Future work may focus on synthesizing 2-naphthyl sulfide-based polymers or small molecules with tailored electronic properties for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The design of charge-segregated assemblies involving sulfur-bridged systems also represents an emerging frontier for achieving high charge-carrier mobility.

Exploration of Naphthylsulfides in Emerging Catalytic Systems

Naphthyl sulfides and their derivatives are being explored in various catalytic applications, ranging from traditional organic transformations to biomimetic catalysis. The sulfur atom can act as a ligand binding to metal centers or participate directly in the catalytic cycle. Naphthyl sulfide derivatives have been used as substrates in catalytic reactions, such as enantioselective sulfoxidation catalyzed by vanadium complexes or artificial metalloenzymes. The cleavage of C-S bonds in aryl sulfides is also relevant in cross-coupling reactions, an important area of catalysis. Future research may investigate the use of 2-naphthyl sulfides as ligands in transition metal catalysis to promote specific reactions with high activity and selectivity. Furthermore, the exploration of naphthyl sulfides in emerging catalytic systems, such as organocatalysis or photocatalysis, could lead to the development of new and efficient synthetic methodologies.

Q & A

Q. What ethical and safety protocols are critical for handling 2-Naphthylsulfide in toxicological studies?

  • Methodological Answer : Follow institutional safety guidelines for sulfur-containing compounds, including fume hood use and personal protective equipment (PPE). For in vivo studies, obtain ethics approvals and justify sample sizes statistically. Disclose disposal methods and environmental impact assessments in publications .

Data Presentation and Reproducibility

  • Tables : Include comparative data (e.g., reaction yields, spectral peaks) with standard deviations. For computational studies, tabulate bond lengths, energies, and convergence metrics.
  • Figures : Use annotated spectra, reaction schemes, and molecular orbitals to visualize key findings. Ensure high-resolution formats for clarity.
  • Reproducibility : Publish raw data in repositories like Zenodo and provide detailed instrument calibration logs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.